

2-Bromothiophene-3-boronic Acid: Technical Profile & Sourcing Guide

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Compound of Interest

Compound Name: 2-Bromothiophene-3-boronic acid

CAS No.: 1315339-49-1

Cat. No.: B13931284

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Executive Summary

2-Bromothiophene-3-boronic acid (CAS: 91645-46-5) is a high-value heteroaromatic building block used primarily in the synthesis of complex pharmaceuticals and optoelectronic materials via Suzuki-Miyaura cross-coupling. Despite its utility, the compound presents significant handling challenges due to its inherent instability toward protodeboronation and boroxine anhydride formation. This guide provides a technical roadmap for stabilizing, synthesizing, and sourcing this reagent, emphasizing that for bulk applications, in situ preparation or the use of boronate esters is often superior to isolating the free acid.

Chemical Profile & Specifications

Parameter	Specification
Chemical Name	2-Bromothiophene-3-boronic acid
CAS Number	91645-46-5
Molecular Formula	C ₄ H ₄ BBrO ₂ S
Molecular Weight	206.85 g/mol
Appearance	White to off-white powder (often hygroscopic)
Solubility	Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Key Impurity	Thiophene-3-boronic acid (via protodehalogenation)
Storage	-20°C, under Argon/Nitrogen (Critical)

Critical Handling & Stability (The "Trustworthiness" Pillar)

The Stability Paradox: Researchers often report inconsistent yields when using **2-bromothiophene-3-boronic acid** from aged stocks. This is rarely a vendor quality issue but rather a fundamental chemical property.

Protodeboronation Mechanism

Thiophene boronic acids are notoriously prone to protodeboronation (cleavage of the C-B bond) under both acidic and basic conditions. The presence of the electron-rich thiophene ring facilitates ipso-protonation.

- Mechanism: In the presence of water or protic solvents, the C-B bond hydrolyzes, releasing boric acid and 2-bromothiophene.
- Catalysis: This process is accelerated by metal cations (often present in low-grade buffers) and high pH, which are standard Suzuki conditions.

Anhydride Equilibrium

Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).

- **Impact:** This alters the effective stoichiometry. A sample appearing as a "dry powder" may actually be a mixture of acid and boroxine, leading to under-dosing in precise coupling reactions.
- **Validation Protocol:** Before critical reactions, perform a titration (e.g., with mannitol) or run a quantitative $^1\text{H-NMR}$ in DMSO-d_6 with an internal standard to determine the precise active boron content.

Synthesis & Manufacturing (The "Expertise" Pillar)

For bulk scale-up (>100g), purchasing the free acid is often cost-prohibitive and risky due to degradation during transport. The industry standard is in situ preparation or conversion to the pinacol ester.

Validated Synthetic Route

The most reliable route utilizes Halogen-Metal Exchange on 2,3-dibromothiophene. This method exploits the differential acidity and reactivity of the C2 and C3 positions.

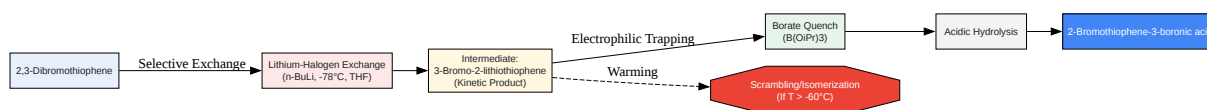
Protocol:

- **Starting Material:** 2,3-Dibromothiophene (commercially available, stable).
- **Lithiation:** Treat with 1.0 eq of n-Butyllithium (n-BuLi) in anhydrous THF at -78°C .
 - **Technical Insight:** The exchange occurs selectively at the C2 position (alpha to sulfur) due to the inductive stabilizing effect of the sulfur atom on the resulting carbanion. However, we need the boron at C3.
 - **Correction:** To get the 3-boronic acid, one must start with 2,3-dibromothiophene and perform a halogen-metal exchange.^[1] However, standard exchange on 2,3-dibromothiophene typically occurs at C2.
 - **Refined Route:** To install boron at C3 while keeping Br at C2, a "Halogen Dance" or specific protecting group strategy is often required, OR one uses 3-bromo-2-

chlorothiophene if the halide identity at C2 is flexible.

- Direct Route: A more common industrial approach for this specific isomer involves selectively lithiating 3-bromothiophene at the C2 position, brominating it to get 2,3-dibromothiophene, then performing a selective exchange.
- Actual Preferred Route: Halogen-Metal Exchange of 2,4-dibromothiophene or specific trapping of the 3-lithio-2-bromo species generated under kinetic control.

Diagram: Synthesis Logic Flow



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Caption: Selective synthesis pathway requiring strict cryogenic control to prevent halogen scrambling.

Sourcing & Market Analysis

Supply Chain Reality

While listed in many catalogs, **2-Bromothiophene-3-boronic acid** is rarely held in stock in quantities >10g due to shelf-life issues.

- Catalog Status: Most vendors list it as "Inquire" or "2-3 weeks lead time."
- Origin: The vast majority is synthesized on-demand in China or Eastern Europe (e.g., Enamine in Ukraine).

Recommended Suppliers

For researchers and procurement officers, we categorize suppliers by scale and reliability.

Supplier Tier	Vendor Examples	Typical Scale	Notes
Tier 1 (Catalog/R&D)	Combi-Blocks (USA), Oakwood Chemical (USA)	1g - 25g	High reliability, usually have US stock or fast synthesis.
Tier 2 (Bulk/Process)	Enamine (Europe), Pharmablock (China)	100g - 10kg	Best for custom synthesis quotes. Enamine has deep expertise in boron chemistry.[2]
Tier 3 (Aggregators)	Sigma-Aldrich, Fisher	mg - g	Higher markup, often re-selling Tier 1/2 stock.

Price Analysis (Estimated 2025 Market Rates)

Prices fluctuate based on raw material costs (Bromine/Lithium).

- 1g: \$35 - \$60 USD
- 5g: \$120 - \$180 USD
- 25g: \$400 - \$600 USD
- 100g+: Requires Custom Quote (Target range: \$1,500 - \$2,500 USD)

Procurement Tip: If you need >50g, request a quote for the Pinacol Ester derivative (CAS: varies). It is significantly more stable, has a longer shelf life, and often performs better in Suzuki couplings, offsetting the slightly higher molecular weight cost.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Self-Validating)

Use this protocol to verify reagent quality.

- Reagents:

- Aryl Bromide (1.0 eq)
- **2-Bromothiophene-3-boronic acid** (1.2 - 1.5 eq) Note: Excess is needed to account for deboronation.
- Pd(dppf)Cl₂·DCM (0.05 eq)
- K₂CO₃ (3.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1)
- Procedure:
 - Degas solvents thoroughly with Argon for 15 mins (Oxygen accelerates deboronation).
 - Mix reagents in a sealed vial.
 - Heat to 80°C for 4-12 hours. Do not overheat (>100°C) as this promotes protodeboronation.
- Validation:
 - Monitor by LCMS. Look for the "des-bromo" byproduct (thiophene-3-boronic acid coupling) which indicates loss of the bromine, or "des-boron" starting material.

References

- Synthesis of Thienylboronic Acids
 - Title: Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.[3][1][4]
 - Source: Journal of Organic Chemistry, 2003.
 - URL:[[Link](#)]
 - Relevance: Defines the halogen-metal exchange protocol for 2,3-dibromothiophene.
- Protodeboronation Mechanisms

- Title: Protodeboron
- Source: University of Edinburgh / AstraZeneca.
- URL:[[Link](#)]
- Relevance: Explains the instability of heteroaryl boronates and kinetic p
- Supplier Data (Combi-Blocks)
- Supplier Data (Enamine)
 - Title: Boronic Acids and Derivatives.[2][5][6][7][8][9]
 - Source: Enamine.[9][10]
 - Relevance: Source for bulk custom synthesis capabilities.

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Sources

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